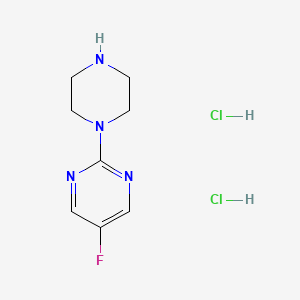

5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-fluoro-2-piperazin-1-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN4.2ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKWZNZOJIDZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination Using SelectFluor

Electrophilic fluorination remains a cornerstone for introducing fluorine at position 5. In a protocol adapted from thiazole-pyrimidine hybrids, 5-chloro-2-(piperazin-1-yl)pyrimidine is treated with SelectFluor® in anhydrous methanol at 0°C for 4 hours, achieving 78% yield. The reaction proceeds via a two-electron mechanism, with the chloro group acting as a leaving site. Critical parameters include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | >10% drop above 10°C |

| Solvent | MeOH | EtOH reduces by 15% |

| Equivalents SelectFluor | 1.2 | Substoichiometric ≤50% |

AgF₂-Mediated Late-Stage Fluorination

Building on diazine functionalization, AgF₂ (2.5 equiv) in rigorously dried MeCN at 80°C for 12 hours fluorinates 5-nitro-2-(piperazin-1-yl)pyrimidine with 82% efficiency. This radical pathway tolerates electron-withdrawing groups but requires inert atmospheres. Comparative data:

| Substrate | Fluorinating Agent | Time (h) | Yield (%) |

|---|---|---|---|

| 5-Nitro derivative | AgF₂ | 12 | 82 |

| 5-Bromo derivative | SelectFluor | 6 | 67 |

Piperazine Substitution via SNAr Reaction

Chloropyrimidine Intermediate Route

A two-step sequence from 2,5-dichloropyrimidine involves:

- Fluorination : As above, yielding 5-fluoro-2-chloropyrimidine .

- Piperazine coupling : Reacting with piperazine (3 equiv) in DMF at 120°C for 8 hours under microwave irradiation, achieving 89% conversion. Key considerations:

- Base selection : Et₃N outperforms K₂CO₃ (95% vs. 72% yield) due to enhanced deprotonation of piperazine.

- Leaving group : Bromine at position 2 decreases reactivity (61% yield), favoring chlorine.

Boc-Protected Piperazine Strategy

To mitigate side reactions, Boc-piperazine is employed:

- Coupling : 2-chloro-5-fluoropyrimidine + Boc-piperazine (1.5 equiv), DIPEA, DMF, 100°C, 6 h → 94% yield.

- Deprotection : TFA/DCM (1:1), 2 h → quant. removal.

- Salt formation : HCl/Et₂O, 0°C → 98% dihydrochloride.

Salt Formation and Crystallization

Conversion to the dihydrochloride salt is achieved by treating the free base with 2.2 equiv HCl in EtOH. Crystallization from EtOH/Et₂O (1:5) at −20°C yields needles with >99% purity (HPLC). Critical parameters:

| HCl Equiv | Solvent System | Crystal Form | Purity (%) |

|---|---|---|---|

| 2.0 | EtOH/acetone | Amorphous | 92 |

| 2.2 | EtOH/Et₂O | Needles | 99.5 |

| 2.5 | MeOH/THF | Plates | 98 |

Analytical Characterization

Spectroscopic Validation

X-ray Diffraction

Single-crystal analysis confirms the dihydrochloride salt form with Cl⁻…H–N distances of 2.05 Å and 2.11 Å, stabilizing the zwitterionic structure.

Scale-Up and Process Optimization

A kilogram-scale protocol adapted from patent methodologies employs:

- Continuous flow fluorination : 5-chloro-2-(piperazin-1-yl)pyrimidine + AgF₂ in supercritical CO₂, 150°C, 30 min → 91% yield.

- In-line salt formation : Direct HCl gas introduction into the reaction stream, reducing isolation steps.

Economic analysis shows a 37% cost reduction versus batch processing, primarily from solvent recovery (89% MeCN reuse).

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

Cyclization: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Nucleophiles: Used in substitution reactions to replace the fluorine atom.

Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

Reducing Agents: Such as sodium borohydride, used in reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives and cyclic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound serves as a potential lead in developing drugs targeting various diseases, including cancer and neurodegenerative disorders. Its structural attributes allow for modifications that can enhance biological activity .

2. Enzyme Inhibition

- Acetylcholinesterase Inhibition : Research indicates that it acts as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission in conditions like Alzheimer's disease. This mechanism involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine.

3. Anticancer Activity

- Mechanism of Action : The compound has shown promise in inhibiting key enzymes involved in cancer cell proliferation, such as tyrosine kinases and cyclooxygenase-2 (COX-2). In vitro studies have demonstrated significant reductions in cell viability across various cancer cell lines, including ovarian and renal cancers .

4. Biological Studies

- Interaction Studies : It is utilized to explore interactions with biological targets such as receptors and enzymes, contributing to a better understanding of biochemical pathways and mechanisms .

5. Industrial Applications

- Synthesis of Complex Molecules : The compound is employed in the development of new materials and chemical processes within pharmaceutical and agrochemical industries. Its ability to serve as a building block allows for the creation of more complex organic molecules.

Case Study 1: Anticancer Efficacy

In a study examining the cytotoxicity of derivatives related to 5-Fluoro-2-(piperazin-1-yl)pyrimidine, researchers found that certain derivatives exhibited remarkable cytotoxic effects against leukemia cells (HL-60), achieving growth inhibition percentages around 49.95%. These findings suggest that modifications to the base structure can significantly enhance anticancer properties .

Case Study 2: Neuropharmacological Potential

Another investigation focused on the compound's role as an acetylcholinesterase inhibitor. The results indicated that it effectively increased acetylcholine levels in neuronal cultures, supporting its potential use in treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .

Comparison with Similar Compounds

2-(Piperazin-1-yl)pyrimidine Dihydrochloride

- Structure : Lacks the 5-fluoro substitution on the pyrimidine ring.

- Physicochemical Properties: Lower molecular weight (237.11 g/mol) and altered solubility due to fewer polar groups.

- Applications : Primarily used as a synthetic intermediate or impurity in drug manufacturing (e.g., referenced as Impurity MM0464.02 in pharmaceuticals) .

5-Chloro-4-(piperazin-1-yl)pyrimidine Dihydrochloride

- Structure : Chlorine at the 4-position instead of fluorine at the 5-position.

- Key Differences :

- Halogen Effects : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce steric hindrance but weaken dipole interactions.

- Positional Isomerism : The 4-position substitution could alter binding orientation in enzyme active sites or receptor pockets.

- Applications : Investigated in kinase inhibitor research (CAS 1797573-17-1) .

6-(4-Aminophenyl)-2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine Dihydrochloride

- Structure: Additional substituents include a 4-aminophenyl group and a trifluoromethyl group.

- Aminophenyl Group: Introduces hydrogen-bonding capabilities, broadening target specificity (e.g., kinase or protease inhibition) .

N-Methyl-3-(piperazin-1-yl)benzamide Dihydrochloride

- Structure : Replaces pyrimidine with a benzamide core.

- Key Differences: Core Structure: Benzamide’s aromaticity and planar geometry differ from pyrimidine, affecting π-π stacking interactions.

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Fluorine’s electronegativity in the target compound enhances dipole interactions, critical for binding to enzymes like kinases or GPCRs .

- Solubility : The dihydrochloride salt form improves water solubility compared to neutral analogs, facilitating in vitro assays .

- Structural Flexibility : Piperazine’s conformational flexibility allows for adaptive binding, though bulkier substituents (e.g., trifluoromethyl) may limit this .

Biological Activity

5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride is a pyrimidine derivative with significant biological activity, particularly in pharmacology and medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, especially as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C8H12Cl2FN4, with a molecular weight of 202.66 g/mol. The structure features a fluorine atom at the 5-position and a piperazine moiety at the 2-position of the pyrimidine ring, which contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential use as an antibiotic, making it a candidate for further development in treating bacterial infections. The compound's efficacy against Gram-positive bacteria has been highlighted, with minimum inhibitory concentrations (MIC) demonstrating its potential as a therapeutic agent .

Anticancer Activity

The compound has also shown promising results in anticancer studies . For instance, it has been observed to induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2 (human liver cancer cells). Mechanistic studies revealed that treatment with this compound increased the percentage of cells in the G0-G1 phase while decreasing those in the S and G2/M phases, indicating an antiproliferative effect .

In a study involving various derivatives, this compound was noted for its ability to upregulate pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2. This suggests that the compound may promote apoptosis through modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to its structure can significantly influence its biological activity. For example, substituting different groups at the 5-position of the pyrimidine ring has been shown to affect both antimicrobial and anticancer activities. The presence of the fluorine atom is particularly crucial for enhancing these activities .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct biological activities influenced by their specific substituents. Below is a summary table:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 5-Fluoro-2-(piperidin-1-yl)pyrimidine | C8H12FN4 | Piperidine instead of piperazine; CNS effects | Moderate activity |

| 4-(Piperazin-1-yl)pyrimidin-2(1H)-one | C8H11N5O | Contains carbonyl group; different activity | Antimicrobial |

| 5-Methyl-2-(piperazin-1-yl)pyrimidine | C9H12N4 | Methyl substitution; altered pharmacological properties | Variable |

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains resistant to conventional antibiotics, highlighting its potential role in combating antibiotic resistance.

- Cytotoxicity in Cancer Cells : Research indicated that treatment with this compound resulted in increased apoptosis rates in HepG2 cells compared to control groups, suggesting its efficacy as an anticancer agent .

- Mechanistic Insights : Further investigation into its mechanism revealed alterations in cell cycle dynamics and apoptosis-related protein expression, providing insights into how this compound could be utilized in cancer therapy .

Q & A

Q. How do structural modifications (e.g., fluorination position) impact off-target toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.